molecular formula C₁₃H₁₀N₂O₃ B117827 5-(Phenylazo)salicylic acid CAS No. 3147-53-3

5-(Phenylazo)salicylic acid

Numéro de catalogue: B117827
Numéro CAS: 3147-53-3
Poids moléculaire: 242.23 g/mol
Clé InChI: JHDYSXXPQIFFJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Phenylazo)salicylic acid (chemical formula: C₁₃H₁₀O₃N₂; IUPAC name: 5-(phenylazo)-2-hydroxybenzoic acid) is an azo compound derived from salicylic acid. Its structure consists of a salicylic acid backbone (a benzene ring with hydroxyl (-OH) and carboxyl (-COOH) groups at the C2 and C1 positions, respectively) linked to a phenyl group via an azo (-N=N- bond at the C5 position (Figure 1) .

Activité Biologique

5-(Phenylazo)salicylic acid (CAS Number: 76603) is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H10N2O3
  • Molar Mass : 230.23 g/mol
  • Structural Formula :
HO C6H4N NC6H5\text{HO C}_6\text{H}_4-\text{N N}-\text{C}_6\text{H}_5

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. A study synthesized various derivatives of anthranilic acid, including this compound, and assessed their biological activities against standard drugs like aspirin and phenylbutazone.

Table 1: Biological Activity Data of this compound Derivatives

CompoundAnti-inflammatory Activity (%)Analgesic Activity (%)Ulcerogenic Activity (%)Cyclooxygenase Inhibition (%)
This compound33.613.2LowNot significant
Standard (Aspirin)40.020.0ModerateHigh

The results show that while the compound demonstrates notable anti-inflammatory effects (up to 33.6% inhibition), its ulcerogenic activity is low, suggesting a favorable safety profile compared to traditional NSAIDs .

The mechanism by which this compound exerts its effects appears to involve pathways beyond simple cyclooxygenase inhibition. The study indicated that some derivatives act through alternative mechanisms that may include modulation of inflammatory mediators rather than direct inhibition of prostaglandin synthesis .

Safety and Toxicity Profile

The toxicity profile of this compound has been evaluated in several studies. It has been classified as having low toxicity with an LD50 greater than 5000 mg/kg in oral administration studies, indicating a good safety margin for potential therapeutic use .

Table 2: Toxicity Data Summary

Toxicity ParameterResult
Oral LD50 (mg/kg)>5000
Skin IrritationNon-irritant
Eye IrritationModerate irritant
Skin SensitizationNon-sensitizer

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the efficacy of this compound was compared with conventional NSAIDs. The results showed that the compound significantly reduced inflammation markers in models of induced arthritis, demonstrating its potential as an alternative treatment for inflammatory conditions.

Case Study 2: Safety in Long-term Use

Another longitudinal study assessed the long-term effects of administering this compound in chronic pain models. The findings suggested minimal adverse effects on gastrointestinal health compared to traditional NSAIDs, reinforcing its potential for safer chronic use .

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Phenylazo)salicylic acid is primarily recognized for its role as an impurity in mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel diseases such as ulcerative colitis. The compound's azole group enhances its pharmacological properties, making it a subject of interest in drug formulation studies.

Case Study: Drug Delivery Systems

A study conducted on polymer conjugates of 5-aminosalicylic acid demonstrated that incorporating this compound into polymeric systems could improve targeted delivery to the colon. The research indicated that these conjugates exhibited controlled release profiles in simulated gastrointestinal environments, thus enhancing therapeutic efficacy while minimizing side effects .

Study Parameters Findings
Drug Release (pH 1.2)Slow release observed over 24 hours
Drug Release (pH 6.8)Moderate release within the first 12 hours
Drug Release (pH 7.5)Maximum release achieved at 24 hours

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for the detection of metal ions through colorimetric assays. Its ability to form stable complexes with various metal ions makes it valuable for environmental monitoring and quality control in pharmaceuticals.

Case Study: Colorimetric Detection of Zinc(II)

In a notable application, researchers explored the coordination behavior of this compound with Zinc(II). The study revealed that the compound acts as a monodentate ligand, forming colored complexes that can be quantitatively analyzed using UV-Vis spectroscopy. This method provides a simple and effective approach for detecting Zinc(II) concentrations in environmental samples .

Metal Ion Complex Stability Detection Limit
Zinc(II)High0.01 mg/L
Copper(II)Moderate0.05 mg/L

Supramolecular Chemistry

The ability of this compound to engage in hydrogen bonding and π-π stacking interactions allows it to participate in supramolecular assemblies. This property is exploited in the development of new materials with specific optical and electronic properties.

Case Study: Supramolecular Frameworks

Research has shown that crystals containing this compound exhibit complex intermolecular interactions leading to the formation of three-dimensional supramolecular frameworks. These structures are significant for applications in material science, particularly in creating sensors and catalysts.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-(Phenylazo)salicylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves diazotization of aniline derivatives followed by coupling with salicylic acid. For example, 5-(p-(2-Pyridylsulfamoyl)Phenylazo)salicylic Acid (CAS 599-79-1, C₁₈H₁₄N₄O₅S) is prepared by reacting sulfonamide-containing anilines with salicylic acid under controlled pH and temperature. Key steps include purification via recrystallization and characterization using HPLC or NMR to confirm purity and structure .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : UV-visible spectrophotometry and ESR (electron spin resonance) are critical for studying its complexation behavior with metals like copper(II). For structural validation, combine FT-IR (for functional groups), NMR (for proton environments), and mass spectrometry. X-ray crystallography may be used for crystalline derivatives to resolve bond configurations .

Q. How can researchers ensure reproducibility in synthesizing azo-salicylic acid derivatives?

  • Methodological Answer : Document reaction conditions (pH, solvent ratios, temperature) meticulously. Follow IUPAC guidelines for reporting experimental details, such as specifying catalyst concentrations and purification protocols. Use standardized reference compounds (e.g., EP reference standards for salicylic acid derivatives) to calibrate instruments .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl or pyridyl groups) alter the chelation properties of this compound?

  • Methodological Answer : Introduce substituents at the phenyl or salicylic acid moiety and compare metal-binding affinities using potentiometric titrations. For instance, sulfonamide groups (as in CAS 599-79-1) enhance water solubility and alter coordination geometry with transition metals. Use DFT (density functional theory) calculations to predict binding sites and validate with spectroscopic data .

Q. What experimental designs are optimal for studying pH-dependent stability of azo-salicylic acid complexes?

  • Methodological Answer : Employ a factorial design (e.g., 2³ design) to test variables like pH (4–10), temperature (25–60°C), and ionic strength. Use UV-vis spectroscopy to monitor absorbance shifts indicative of complex dissociation. Statistical tools (ANOVA) can identify significant interactions between variables .

Q. How can contradictions in reported stability constants for metal complexes of this compound be resolved?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., solvent composition, ionic strength) across studies. For example, stability constants measured in aqueous vs. 50% methanol-water mixtures (as in ESR studies) may differ due to solvation effects. Perform meta-analyses using standardized datasets and report uncertainties with 95% confidence intervals .

Q. What mechanisms explain the antioxidant activity of azo-salicylic acid derivatives?

  • Methodological Answer : Use radical scavenging assays (DPPH, ABTS) to quantify activity. Correlate results with substituent electron-donating/withdrawing effects (Hammett constants). For mechanistic insights, conduct ESR spin-trapping experiments to identify radical intermediates formed during redox reactions .

Q. Data Presentation and Theoretical Frameworks

Q. How should researchers present conflicting spectral data for azo-salicylic acid derivatives in publications?

  • Methodological Answer : Use comparative tables to list absorbance maxima (λ_max) and ESR parameters (g-values, hyperfine splitting) from multiple studies. Discuss potential sources of discrepancy (e.g., solvent polarity, instrument calibration). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in supplementary files .

Q. What theoretical frameworks guide research on the biological applications of this compound?

  • Methodological Answer : Link studies to chelation therapy or redox biology theories. For example, the Hard-Soft Acid-Base (HSAB) theory predicts metal selectivity, while the free radical theory of aging contextualizes antioxidant applications. Use PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven experiments .

Q. How can computational methods complement experimental studies on azo-salicylic acid derivatives?

  • Methodological Answer : Perform molecular docking to predict binding affinities with biological targets (e.g., enzymes). Use QSAR (quantitative structure-activity relationship) models to correlate substituent properties (logP, polar surface area) with bioactivity. Validate predictions with in vitro assays .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

Azo-linked salicylic acid derivatives vary in substituents on the phenyl ring or salicylic acid backbone, influencing their physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Substituents (Position) Key Applications/Activities Reference
5-(Phenylazo)salicylic acid C₁₃H₁₀O₃N₂ Phenylazo (C5) Dye synthesis
Sulfasalazine C₁₈H₁₄N₄O₅S 4-(2-pyridylsulfamoyl)phenylazo (C5) Anti-inflammatory (IBD treatment)
5-ASA-azo-PA C₁₈H₂₁N₅O₃ 4-(procainamide)phenylazo (C5) Colitis prodrug (NFκB inhibition)
BX661A C₁₇H₁₄N₄O₇S·2Na·2H₂O 4-(2-carboxyethylcarbamoyl)phenylazo (C5) Anti-colitic (DSS-induced model)
Compound 4e C₁₄H₁₁BrN₂O₃ 4-bromo-3-methylphenylazo (C5) Antimicrobial (broad-spectrum)

Key Observations :

  • Sulfasalazine and 5-ASA-azo-PA are colon-specific prodrugs, where the azo bond is cleaved by gut microbiota to release active 5-aminosalicylic acid (5-ASA) .
  • Compound 4e and 4h (5-methylisoxazolylazo derivative) exhibit enhanced antimicrobial activity due to electron-withdrawing substituents (e.g., bromine, methylisoxazole), which likely improve membrane penetration .
Anti-Inflammatory Activity
  • Sulfasalazine : Reduces colitis symptoms via localized 5-ASA release, inhibiting pro-inflammatory cytokines (e.g., TNF-α) .
  • BX661A : Shows efficacy in dextran sulfate sodium (DSS)-induced ulcerative colitis models, with additive NFκB inhibition when combined with anti-inflammatory agents .
  • 5-ASA-azo-PA: Releases 5-ASA and procainamide in the colon, synergistically suppressing NFκB activity in human colon carcinoma cells .
Antimicrobial Activity
  • Compound 4e : Demonstrates significant activity against C. albicans, E. coli, and S. typhimurium (MIC: 2–8 µg/mL), attributed to the 4-bromo-3-methylphenylazo group enhancing lipophilicity .
  • Compound 4h (5-methylisoxazolylazo): Active against K. pneumoniae and B. subtilis due to sulfamoyl and isoxazole moieties disrupting microbial membranes .
Physicochemical Properties
  • Solubility : this compound is less water-soluble than sulfasalazine (which is soluble in NH₄OH/DMSO) due to the absence of ionizable sulfonamide groups .
  • Stability : Azo bonds in sulfasalazine and 5-ASA-azo-PA resist hydrolysis in the upper gastrointestinal tract but are cleaved in the colon by azoreductases .

Pharmacokinetic and Metabolic Profiles

  • Sulfasalazine : Only 10–15% absorbed in the small intestine; 85–90% reaches the colon for 5-ASA release .
  • BX661A : Rapidly hydrolyzed in colonic content, achieving peak 5-ASA concentration at 8 hours post-administration .

Propriétés

IUPAC Name

2-hydroxy-5-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYSXXPQIFFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877100
Record name Benzoic acid, 2-hydroxy-5-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-53-3, 10143-07-4
Record name 5-(Phenylazo)salicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(phenylazo)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-(phenylazo)salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3147-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-5-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-(phenylazo)salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(phenylazo)salicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLAZOSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JGZ1HX6EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Phenylazo)salicylic acid
Reactant of Route 2
5-(Phenylazo)salicylic acid
Reactant of Route 3
Reactant of Route 3
5-(Phenylazo)salicylic acid
Reactant of Route 4
Reactant of Route 4
5-(Phenylazo)salicylic acid
Reactant of Route 5
Reactant of Route 5
5-(Phenylazo)salicylic acid
Reactant of Route 6
Reactant of Route 6
5-(Phenylazo)salicylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.